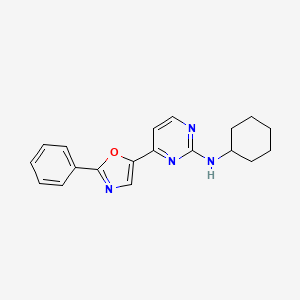propanedinitrile CAS No. 647839-65-4](/img/structure/B12609305.png)
[(6-Chloropyridin-3-yl)methyl](cyclopropylmethyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a cyclopropylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then reacted with cyclopropylmethyl bromide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopropylmethyl group may also play a role in modulating the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
These compounds share structural similarities but differ in their functional groups and overall reactivity. (6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both the chloropyridine ring and the cyclopropylmethyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
647839-65-4 |
|---|---|
分子式 |
C13H12ClN3 |
分子量 |
245.71 g/mol |
IUPAC名 |
2-[(6-chloropyridin-3-yl)methyl]-2-(cyclopropylmethyl)propanedinitrile |
InChI |
InChI=1S/C13H12ClN3/c14-12-4-3-11(7-17-12)6-13(8-15,9-16)5-10-1-2-10/h3-4,7,10H,1-2,5-6H2 |
InChIキー |
WSHJZCKXFOZQJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(CC2=CN=C(C=C2)Cl)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)


![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)


![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
